2-(2-Bromo-6-nitrophenyl)ethanol
Description
BenchChem offers high-quality 2-(2-Bromo-6-nitrophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromo-6-nitrophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-6-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQKEECJWGIMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597904 | |
| Record name | 2-(2-Bromo-6-nitrophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118665-02-4 | |
| Record name | 2-Bromo-6-nitrobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118665-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-6-nitrophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Bromo-6-nitrophenyl)ethanol via Nuclear Magnetic Resonance (NMR)
This guide provides a comprehensive exploration of the nuclear magnetic resonance (NMR) spectroscopic data for 2-(2-Bromo-6-nitrophenyl)ethanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR analysis for this specific molecule. We will examine predicted ¹H and ¹³C NMR data, outline a robust experimental protocol for data acquisition, and provide insights into the principles that govern the observed spectral features.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, offering unparalleled insights into the molecular structure of organic compounds. For a molecule such as 2-(2-Bromo-6-nitrophenyl)ethanol, with its distinct aromatic and aliphatic regions, NMR provides a detailed roadmap of the atomic connectivity and the chemical environment of each nucleus. This information is critical for confirming the identity and purity of the compound, which are essential prerequisites in any research or development pipeline, particularly in the pharmaceutical industry.
The structure of 2-(2-Bromo-6-nitrophenyl)ethanol (CAS No. 118665-02-4) presents a unique set of spectroscopic challenges and points of interest due to the presence of a heavily substituted benzene ring and a flexible ethanol side chain[1]. The electron-withdrawing effects of the nitro group and the halogen atom, combined with their steric influence, create a distinct electronic environment that is reflected in the NMR spectrum.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2-(2-Bromo-6-nitrophenyl)ethanol is anticipated to display a set of signals corresponding to the aromatic protons and the protons of the ethanol side chain. The chemical shifts are influenced by the electron density around the protons, which is significantly affected by the neighboring bromo and nitro substituents.
Table 1: Predicted ¹H NMR Data for 2-(2-Bromo-6-nitrophenyl)ethanol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.85 - 7.95 | Doublet (d) | 7.5 - 8.5 |
| H-4 | 7.40 - 7.50 | Triplet (t) | 7.5 - 8.5 |
| H-5 | 7.70 - 7.80 | Doublet (d) | 7.5 - 8.5 |
| H-α | 3.90 - 4.00 | Triplet (t) | 6.0 - 7.0 |
| H-β | 3.20 - 3.30 | Triplet (t) | 6.0 - 7.0 |
| OH | 2.0 - 4.0 | Broad Singlet (br s) | N/A |
Causality behind Predicted Chemical Shifts and Multiplicities:
-
Aromatic Protons (H-3, H-4, H-5): The protons on the phenyl ring are expected to be in the downfield region (7.40 - 7.95 ppm) due to the deshielding effect of the aromatic ring current[2]. The nitro group at C-6 and the bromine at C-2 are strong electron-withdrawing groups, which further deshield the adjacent protons. H-3 and H-5 are anticipated to be doublets due to coupling with H-4, while H-4 will appear as a triplet from coupling to both H-3 and H-5.
-
Aliphatic Protons (H-α, H-β): The methylene protons of the ethanol side chain are influenced by the electronegative oxygen atom. The protons on the carbon adjacent to the hydroxyl group (H-α) are expected to be more deshielded (3.90 - 4.00 ppm) than the protons on the carbon attached to the phenyl ring (H-β, 3.20 - 3.30 ppm)[3]. Both signals are predicted to be triplets due to coupling with each other.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and may exchange with deuterium in the presence of D₂O[3][4].
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are also influenced by the electron-withdrawing substituents.
Table 2: Predicted ¹³C NMR Data for 2-(2-Bromo-6-nitrophenyl)ethanol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 138 - 142 |
| C-2 | 120 - 124 |
| C-3 | 133 - 137 |
| C-4 | 128 - 132 |
| C-5 | 124 - 128 |
| C-6 | 148 - 152 |
| C-α | 60 - 64 |
| C-β | 38 - 42 |
Rationale for Predicted Chemical Shifts:
-
Aromatic Carbons (C-1 to C-6): The aromatic carbons are expected in the range of 120-152 ppm. The carbons directly attached to the electron-withdrawing nitro (C-6) and bromo (C-2) groups will have their chemical shifts significantly influenced. C-6 is predicted to be the most downfield due to the strong deshielding effect of the nitro group.
-
Aliphatic Carbons (C-α, C-β): The carbon bearing the hydroxyl group (C-α) is expected to be in the 60-64 ppm region, which is typical for carbons attached to an oxygen atom[3]. The other aliphatic carbon (C-β) will be further upfield.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of 2-(2-Bromo-6-nitrophenyl)ethanol with the numbering scheme used for the NMR assignments.
Caption: Workflow for NMR data acquisition and interpretation.
Trustworthiness and Self-Validation
The integrity of NMR data relies on a self-validating system. Key checks include:
-
Internal Consistency: The integration of the ¹H NMR signals must correspond to the number of protons in the proposed structure.
-
Correlation with ¹³C Data: The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms in the molecule.
-
2D NMR Experiments: For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish proton-proton and proton-carbon correlations, respectively.
-
Comparison with Predicted Data: The experimental data should be in good agreement with theoretically predicted values and data from similar known compounds.
Conclusion
The NMR spectroscopic characterization of 2-(2-Bromo-6-nitrophenyl)ethanol is a clear demonstration of the power of this technique in modern chemical analysis. Through a careful analysis of the predicted ¹H and ¹³C NMR spectra, a detailed picture of the molecule's structure emerges. By following a rigorous experimental protocol, researchers can obtain high-quality data that is both reliable and reproducible. This guide provides the foundational knowledge and practical steps necessary for scientists and drug development professionals to confidently utilize NMR for the structural elucidation of this and similar compounds.
References
-
The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). 2-(2-Nitrophenyl)ethanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(4-nitrophenyl)ethanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
- Field, L. D., Sternhell, S., & Kalman, J. R. (2007).
-
PubChem. (n.d.). 2-Bromo-2-phenylethanol. Retrieved from [Link]
-
ResearchGate. (2018). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]
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Shivaji College. (n.d.). NMR spectra of ethyl alcohol. Retrieved from [Link]
- National Center for Biotechnology Information. (2021). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
-
ResearchGate. (2022). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. Retrieved from [Link]
Sources
A Technical Guide to the Reactivity of the Aryl Bromide in 2-(2-Bromo-6-nitrophenyl)ethanol
Abstract
This technical guide provides an in-depth analysis of the chemical reactivity of the bromine atom in 2-(2-Bromo-6-nitrophenyl)ethanol. This molecule serves as a versatile synthetic intermediate, with its reactivity dominated by the interplay of electronic activation from an ortho-nitro group and steric influences from its adjacent substituents. We will explore its participation in key organic transformations, including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, and potential intramolecular cyclization pathways. This document is designed to be a comprehensive resource, offering mechanistic insights, field-proven experimental protocols, and a discussion of the strategic considerations necessary for leveraging this compound in complex molecule synthesis.
Introduction: Structural and Electronic Profile
Overview of the Molecule
2-(2-Bromo-6-nitrophenyl)ethanol is an aromatic compound featuring a benzene ring substituted with three distinct functional groups: a bromine atom, a nitro group, and a 2-hydroxyethyl side chain. The specific arrangement of these groups, particularly the ortho-positioning of the powerful electron-withdrawing nitro group relative to the bromine leaving group, is the primary determinant of the molecule's chemical behavior. This substitution pattern creates a highly activated system for specific classes of reactions, making it a valuable building block in medicinal chemistry and materials science.
Electronic Effects: Activation of the C-Br Bond
The reactivity of an aryl halide is fundamentally governed by the electronic nature of the aromatic ring. In 2-(2-Bromo-6-nitrophenyl)ethanol, the C-Br bond is profoundly influenced by the nitro (-NO₂) group at the ortho position.
-
Inductive and Resonance Withdrawal: The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it towards nucleophilic aromatic substitution. It exerts a strong electron-withdrawing effect through both induction (due to the high electronegativity of nitrogen and oxygen) and resonance (-R effect).[1]
-
Stabilization of Intermediates: For nucleophilic aromatic substitution, the rate-determining step is often the formation of a negatively charged intermediate (a Meisenheimer complex). The ortho-nitro group is perfectly positioned to stabilize this intermediate by delocalizing the negative charge onto its oxygen atoms.[1][2] This delocalization significantly lowers the activation energy for the reaction, making the displacement of the bromide feasible under relatively mild conditions. Studies on halonitrobenzenes have shown that ortho-isomers possess unique electronic properties due to the conjugation between the benzene ring and the nitro group, as well as the interaction between adjacent halogen and nitro groups.[3]
Steric Considerations
While electronic effects are dominant, steric hindrance from the groups flanking the bromine atom—the nitro group and the ethanol side chain—also plays a critical role.[4][5]
-
Shielding of the Reaction Center: The bulky nitro group and the flexible ethanol chain can sterically shield the carbon atom bonded to the bromine. This can hinder the approach of large or sterically demanding nucleophiles or catalyst complexes.
-
Influence on Reaction Rates: In palladium-catalyzed reactions, the oxidative addition of the aryl bromide to the palladium(0) center is a key step. Significant steric hindrance around the C-Br bond can slow this step, potentially requiring more reactive catalysts, specialized bulky phosphine ligands, or higher reaction temperatures to achieve efficient conversion. The ultimate outcome of a reaction is often determined by the balance between these electronic and steric factors.[4][6]
Nucleophilic Aromatic Substitution (SNAr) Reactions
The strong activation provided by the ortho-nitro group makes 2-(2-Bromo-6-nitrophenyl)ethanol an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). This class of reaction is a powerful tool for forming new bonds to an aromatic ring.
Mechanistic Principles
SNAr reactions on nitro-haloaromatic derivatives proceed via a well-established addition-elimination mechanism.[2][7][8]
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the bromine atom. This is possible because the electron-withdrawing nitro group polarizes the C-Br bond, making the carbon atom electrophilic. This step is typically the rate-determining step.
-
Formation of the Meisenheimer Complex: The attack of the nucleophile forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount, and the ortho-nitro group is instrumental in delocalizing the charge.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, yielding the final substituted product.
Caption: Generalized workflow for the SNAr addition-elimination mechanism.
Scope of Nucleophiles
A wide range of nucleophiles can be employed to displace the bromide, making this a versatile method for introducing diverse functionalities.
-
O-Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can be used to form aryl ethers.
-
N-Nucleophiles: Primary and secondary amines are excellent nucleophiles for synthesizing substituted anilines.
-
S-Nucleophiles: Thiolates (RS⁻) react readily to form aryl thioethers.
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the amination of 2-(2-Bromo-6-nitrophenyl)ethanol.
Materials:
-
2-(2-Bromo-6-nitrophenyl)ethanol (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.5 - 2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add 2-(2-Bromo-6-nitrophenyl)ethanol, the chosen amine, and the base.
-
Solvent Addition: Add the anhydrous polar aprotic solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Representative SNAr Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 100 | 6 | >90 |
| Sodium Methoxide | (none) | MeOH | 65 | 4 | >95 |
| Benzylamine | Cs₂CO₃ | DMF | 90 | 12 | ~85 |
| Ethanethiol | NaH | THF | 60 | 3 | >90 |
| Note: Data are representative and yields may vary based on specific substrate and reaction scale. |
Palladium-Catalyzed Cross-Coupling Reactions
Beyond SNAr, the C-Br bond in 2-(2-Bromo-6-nitrophenyl)ethanol is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high precision and functional group tolerance.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, coupling an organohalide with an organoboron compound.[9]
The reaction proceeds through a catalytic cycle involving a palladium catalyst.[10][11]
-
Oxidative Addition: A Pd(0) complex inserts into the C-Br bond of the substrate to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the boron species by a base.[10]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.
Caption: Catalytic cycle and experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
2-(2-Bromo-6-nitrophenyl)ethanol (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[9]
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)
-
Inert atmosphere
Procedure:
-
Setup: In a reaction flask, combine 2-(2-Bromo-6-nitrophenyl)ethanol, phenylboronic acid, and the base.
-
Degassing: Add the solvent system and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst to the mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction to reflux (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Purification: Wash the organic phase with brine, dry over MgSO₄, filter, and concentrate. Purify the residue via flash chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction provides a powerful alternative to SNAr for constructing C-N bonds, often with a broader substrate scope and milder conditions, especially for less activated aryl halides or less nucleophilic amines.[12][13]
Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. The key difference is the nature of the nucleophile (an amine) and the critical role of specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which facilitate the challenging reductive elimination step to form the C-N bond.[14] The choice of ligand, base, and solvent is crucial for achieving high yields.[12]
Materials:
-
2-(2-Bromo-6-nitrophenyl)ethanol (1.0 eq)
-
Aniline (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (glovebox recommended for handling reagents)
Procedure:
-
Setup (Glovebox): In a dry vial inside a glovebox, weigh the palladium pre-catalyst, ligand, and base. Add 2-(2-Bromo-6-nitrophenyl)ethanol.
-
Reagent Addition: Add the anhydrous solvent followed by the aniline via syringe.
-
Reaction: Seal the vial and heat to the required temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction's progress by LC-MS.
-
Workup: Cool the reaction, pass it through a short plug of celite to remove the catalyst, and rinse with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
| Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | ~92 |
| n-Butylamine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | ~88 |
| Morpholine | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Dioxane | 100 | ~95 |
| Note: Data are representative and optimization is often required. |
Potential Intramolecular Reactions
The presence of the nucleophilic hydroxyl group on the ethanol side chain introduces the possibility of intramolecular reactions, which can be synthetically valuable for creating cyclic structures.
Intramolecular Nucleophilic Aromatic Substitution
Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This tethered nucleophile can then attack the activated C-Br position in an intramolecular SNAr reaction to form a six-membered heterocyclic ring, a derivative of dihydro-1,4-benzoxazine.
-
Driving Force: The reaction is entropically favored due to the intramolecular nature of the cyclization.
-
Conditions: This reaction would typically be promoted by a non-nucleophilic base (e.g., NaH) in a polar aprotic solvent (e.g., THF, DMF) to generate the alkoxide without competing intermolecular reactions.
Caption: Proposed pathway for intramolecular etherification.
Reductive Cyclization
Another powerful strategy involves the reduction of the nitro group. Reduction of the nitro group to an amine (using reagents like SnCl₂, H₂/Pd-C, or Na₂S₂O₄) would unmask a new, highly nucleophilic aniline moiety. This amine could then participate in subsequent cyclization reactions. For instance, a palladium-catalyzed intramolecular Buchwald-Hartwig amination could be envisioned, where the newly formed amine displaces the adjacent bromide to form a phenazine precursor. Such reductive cyclizations are a known strategy for synthesizing complex heterocyclic systems.[15]
Conclusion and Synthetic Outlook
The bromine atom in 2-(2-Bromo-6-nitrophenyl)ethanol exhibits a rich and versatile reactivity profile, governed by a delicate balance of electronic activation and steric effects. Its utility as a synthetic building block is threefold:
-
It is an excellent substrate for Nucleophilic Aromatic Substitution , allowing for the direct introduction of a wide range of heteroatom nucleophiles.
-
It serves as a reliable electrophile in Palladium-Catalyzed Cross-Coupling reactions, enabling the strategic formation of C-C and C-N bonds, which are fundamental transformations in drug discovery.
-
The molecule is poised for Intramolecular Cyclization reactions, offering a pathway to important heterocyclic scaffolds.
For the medicinal chemist or process developer, understanding these distinct reactivity modes is key to unlocking the full potential of 2-(2-Bromo-6-nitrophenyl)ethanol as a strategic intermediate in the synthesis of complex, high-value molecules.
References
- Wang, P., Zhang, J., & Liu, S. (Year). Substituent effect on electronic structures of halonitrobenzenes. Journal of Molecular Structure.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem.
- TMP Chem. (2021).
- Guzmán-Martínez, F., et al. (Year). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online.
- González-Cruz, D., et al. (Year). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC - NIH.
- Nakao, Y. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Hendrickson, E. L., et al. (Year). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions (RSC Publishing).
- PrepChem. (Year). Synthesis of 2-(o-nitrophenyl)-ethanol. PrepChem.com.
- Organic Chemistry Portal. (Year). Suzuki Coupling. Organic Chemistry Portal.
- Chemistry LibreTexts. (2025). 16.
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PubMed. (Year). Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of . PubMed.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange.
- MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine. BenchChem.
- Organic Chemistry Portal. (Year). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Chemistry Talks. (2025).
- Wikipedia. (Year).
Sources
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Methodological & Application
Synthesis of Heterocyclic Compounds from 2-(2-Bromo-6-nitrophenyl)ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Value of a Bifunctional Building Block
The synthesis of novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and materials science. Within this landscape, strategically functionalized starting materials that offer multiple reaction pathways are of paramount importance. 2-(2-Bromo-6-nitrophenyl)ethanol is one such versatile precursor, embedding within its structure the latent potential for diverse cyclization strategies. The ortho-positioning of the bromo and nitro substituents, coupled with the reactive ethanol side chain, provides a unique platform for the construction of a variety of heterocyclic scaffolds, most notably substituted indoles.
This technical guide provides an in-depth exploration of the synthetic utility of 2-(2-Bromo-6-nitrophenyl)ethanol. We will delve into two primary, field-proven strategies for its conversion into valuable heterocyclic systems: Reductive Cyclization and Palladium-Catalyzed Intramolecular Heck Reaction . For each methodology, we will not only provide detailed, step-by-step protocols but also elucidate the underlying mechanistic principles that govern these transformations. This approach is designed to empower researchers to not only replicate these procedures but also to rationally adapt and innovate upon them for their specific research and development objectives.
Core Synthetic Strategies and Mechanistic Insights
The inherent reactivity of 2-(2-Bromo-6-nitrophenyl)ethanol allows for its strategic manipulation to favor distinct cyclization pathways. The two principal approaches detailed herein leverage different aspects of the molecule's functionality.
Strategy 1: Reductive Cyclization for Indole Synthesis
This classical yet highly effective strategy hinges on the reduction of the nitro group to a nucleophilic amine. This newly formed amine can then participate in an intramolecular cyclization. For the synthesis of indoles, the ethanol side chain must first be converted into a suitable electrophilic partner, typically an aldehyde or a vinyl group. The subsequent cyclization can then proceed via an intramolecular nucleophilic attack. A plausible reaction pathway involves the oxidation of the alcohol to an aldehyde, followed by reductive cyclization.
Workflow for Reductive Cyclization
Caption: A general workflow for the synthesis of 7-bromoindole via oxidation and subsequent reductive cyclization.
Strategy 2: Palladium-Catalyzed Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful tool for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of heterocyclic systems.[1][2] This approach utilizes the bromo-substituted aryl ring and a vinyl group generated from the ethanol side chain. The key steps involve the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst.[3]
Catalytic Cycle for the Intramolecular Heck Reaction
Caption: The catalytic cycle of the intramolecular Heck reaction for indole synthesis.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.
Protocol 1: Synthesis of 7-Bromoindole via Reductive Cyclization
This protocol is a representative procedure based on established methods for the reductive cyclization of ortho-nitrostyrenes.[2]
Part A: Oxidation of 2-(2-Bromo-6-nitrophenyl)ethanol to 2-(2-Bromo-6-nitrophenyl)acetaldehyde
-
Reagents and Materials:
-
2-(2-Bromo-6-nitrophenyl)ethanol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Round-bottom flask, magnetic stirrer, and standard glassware for inert atmosphere reactions.
-
-
Procedure:
-
To a solution of 2-(2-Bromo-6-nitrophenyl)ethanol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(2-Bromo-6-nitrophenyl)acetaldehyde. This intermediate is often used in the next step without further purification due to its potential instability.
-
Part B: Reductive Cyclization to 7-Bromoindole
-
Reagents and Materials:
-
Crude 2-(2-Bromo-6-nitrophenyl)acetaldehyde from Part A
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Concentrated hydrochloric acid (HCl) or acetic acid (AcOH)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
-
Procedure:
-
Dissolve the crude 2-(2-Bromo-6-nitrophenyl)acetaldehyde in a mixture of EtOH and water.
-
Add iron powder (5.0 eq) followed by the dropwise addition of concentrated HCl at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with EtOAc and neutralize with a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-bromoindole.
-
| Parameter | Typical Value |
| Yield (Overall) | 60-75% |
| Purity | >95% (by NMR and LC-MS) |
| Reaction Time | 4-7 hours |
Protocol 2: Synthesis of 7-Bromoindole via Intramolecular Heck Reaction
This protocol is a representative procedure based on established methods for the intramolecular Heck reaction.[1][3]
Part A: Synthesis of 1-Bromo-2-nitro-6-vinylbenzene
-
Reagents and Materials:
-
2-(2-Bromo-6-nitrophenyl)ethanol
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
-
Procedure:
-
To a solution of 2-(2-Bromo-6-nitrophenyl)ethanol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C, add MsCl (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude mesylate.
-
Dissolve the crude mesylate in an appropriate solvent (e.g., THF or DCM) and add DBU (1.5 eq).
-
Stir the reaction at room temperature for 12-16 hours to effect the elimination to the vinyl group.
-
Wash the reaction mixture with 1M HCl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-bromo-2-nitro-6-vinylbenzene.
-
Part B: Intramolecular Heck Reaction to 7-Bromoindole
-
Reagents and Materials:
-
1-Bromo-2-nitro-6-vinylbenzene from Part A
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Triethylamine (TEA) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
-
Procedure:
-
To a solution of 1-bromo-2-nitro-6-vinylbenzene (1.0 eq) in anhydrous DMF, add Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and TEA (2.0 eq).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours under an inert atmosphere.
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-bromoindole.
-
| Parameter | Typical Value |
| Yield (Overall) | 50-65% |
| Purity | >95% (by NMR and LC-MS) |
| Reaction Time | 24-48 hours |
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through careful monitoring and characterization at each key stage.
-
TLC Analysis: Regular monitoring of the reaction progress by TLC is crucial to determine the optimal reaction time and to identify the formation of any side products.
-
Spectroscopic Characterization: The identity and purity of the intermediates and the final products should be rigorously confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Comparison with Literature Data: The spectroscopic data for the final product, 7-bromoindole, should be compared with reported literature values to confirm its identity.[4][5]
Conclusion and Future Perspectives
2-(2-Bromo-6-nitrophenyl)ethanol is a highly valuable and versatile starting material for the synthesis of a range of heterocyclic compounds. The reductive cyclization and intramolecular Heck reaction pathways detailed in this guide provide reliable and adaptable routes to 7-bromoindole, a key intermediate for further functionalization in drug discovery and materials science. The choice between these two strategies will depend on factors such as reagent availability, functional group tolerance, and desired scale of the synthesis.
Future research in this area may focus on the development of more efficient and environmentally benign catalytic systems, as well as the exploration of other cyclization strategies to access a wider diversity of heterocyclic scaffolds from this promising building block. The principles and protocols outlined in this guide provide a solid foundation for such endeavors.
References
- Mori, M.; Ban, Y. A new synthesis of indole and dihydroindole derivatives by palladium catalyzed intramolecular cyclization. Tetrahedron Letters. 1976, 17(22), 1807-1810.
- Larock, R. C.; Yum, E. K. Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society. 1991, 113(17), 6689-6690.
- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. 2000, 100(8), 3009-3066.
-
The Intramolecular Heck Reaction - Macmillan Group. Available at: [Link]
- Akazome, M., Kondo, T., & Watanabe, Y. (1992). Novel Synthesis of Indoles via Palladium-Catalyzed Reductive N-Heterocyclization of o-Nitrostyrene Derivatives. Chemistry Letters, 21(10), 1969-1972.
- Ragaini, F., et al. (2018). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. The Journal of Organic Chemistry, 83(15), 8013-8024.
- Bartoli, G., et al. The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters. 1989, 30(16), 2129-2132.
- Dobbs, A. P., et al. A new modification of the Bartoli indole synthesis. Tetrahedron Letters. 2000, 41(49), 9581-9584.
-
Palladium-Catalyzed Synthesis of Indoles by Reductive N-Heteroannulation of 2-Nitrostyrenes. The Journal of Organic Chemistry, 1997. Available at: [Link]
-
Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate - MDPI. Available at: [Link]
-
Convenient synthesis of 7'- and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase - ResearchGate. Available at: [Link]
-
7-Bromoindole - Discovery Fine Chemicals. Available at: [Link]
Sources
Application Note: Elucidating Solvent Effects on the Intramolecular Cyclization of 2-(2-Bromo-6-nitrophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed technical overview and experimental protocols for investigating the profound influence of solvent selection on the reactivity of 2-(2-Bromo-6-nitrophenyl)ethanol. The primary reaction pathway, an intramolecular Nucleophilic Aromatic Substitution (SNAr), yields a dibenzo[b,f][1][2]oxazepine scaffold, a privileged structure in medicinal chemistry.[2] Understanding how solvents mediate this cyclization is critical for optimizing reaction kinetics, yield, and purity, thereby accelerating drug discovery and development pipelines. We present the theoretical underpinnings of solvent effects in SNAr reactions, detailed experimental protocols for synthesis and kinetic analysis, and a framework for data interpretation.
Theoretical Framework & Mechanistic Overview
A foundational understanding of the substrate, the reaction mechanism, and the role of the solvent is paramount to designing rational experiments and interpreting their outcomes.
The Substrate: 2-(2-Bromo-6-nitrophenyl)ethanol
The reactivity of 2-(2-Bromo-6-nitrophenyl)ethanol is dictated by the specific arrangement of its functional groups:
-
Nucleophile: The terminal hydroxyl (-OH) group of the ethanol moiety serves as the internal nucleophile. Upon deprotonation by a base, it forms a highly reactive alkoxide.
-
Leaving Group: The bromine atom is a good leaving group, capable of departing as a stable bromide ion (Br⁻).
-
Activating Group: The nitro group (-NO₂) at the ortho position is a powerful electron-withdrawing group. It significantly acidifies the aromatic ring, making it highly susceptible to nucleophilic attack, which is the hallmark of the SNAr mechanism.[3]
The Reaction: Intramolecular SNAr Cyclization
The proximate arrangement of the nucleophile and the electrophilic center facilitates an intramolecular cyclization reaction. The process proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is typically a two-step process:
-
Nucleophilic Attack: The deprotonated hydroxyl group (alkoxide) attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex .[3] The negative charge is stabilized by delocalization onto the electron-withdrawing nitro group.
-
Leaving Group Departure: Aromaticity is restored by the expulsion of the bromide ion, resulting in the formation of the seven-membered dibenzo[b,f][1][2]oxazepine ring system.
Intramolecular reactions, especially those forming 5- to 7-membered rings, are often kinetically favored over their intermolecular counterparts.[4]
The Critical Role of the Solvent
The solvent does not merely act as a medium for the reactants; it actively participates in the reaction by solvating reactants, intermediates, and transition states. The choice of solvent can dramatically alter the reaction rate by orders of magnitude.[5] For SNAr reactions, the key distinction is between polar aprotic and polar protic solvents.[6][7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are ideal for SNAr reactions. They possess strong dipoles that can effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), but they are poor hydrogen bond donors. Consequently, they do not form a tight "solvent cage" around the anionic alkoxide nucleophile. This leaves the nucleophile "naked" and highly reactive, leading to a significant acceleration of the reaction rate.[8]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. While they can solvate the departing bromide ion and the cationic counter-ion, they also strongly solvate the alkoxide nucleophile through hydrogen bonding.[9] This "solvent cage" stabilizes the nucleophile, increasing the energy required for it to attack the aromatic ring and thereby slowing the reaction rate considerably.[8]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally unsuitable for this reaction. The ionic base and the polar substrate will have poor solubility, leading to a heterogeneous mixture and extremely slow or no reaction.[10]
Experimental Design & Protocols
This section outlines a comprehensive workflow for preparing the starting material and subsequently evaluating the solvent effects on its cyclization.
General Experimental Workflow
The overall process involves the synthesis of the precursor followed by a parallel kinetic study to compare the cyclization rates in different solvents.
Caption: High-level workflow for the synthesis and kinetic analysis.
Materials and Reagents
-
2-Bromo-6-nitrotoluene
-
Paraformaldehyde
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF), anhydrous
-
Ethanol (EtOH), absolute
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) system
-
Standard laboratory glassware, magnetic stirrers, and heating mantles
Protocol 1: Synthesis of 2-(2-Bromo-6-nitrophenyl)ethanol
This protocol is adapted from procedures for similar hydroxymethylation reactions of nitrotoluenes.[11]
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-nitrotoluene (e.g., 5.0 g, 1.0 eq).
-
Reagent Addition: Add paraformaldehyde (1.2 eq) and anhydrous DMF (100 mL).
-
Base Addition: Add powdered potassium hydroxide (KOH) (1.2 eq).
-
Reaction: Heat the mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into 300 mL of ice-cold 1M HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and saturated sodium bicarbonate solution (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure 2-(2-Bromo-6-nitrophenyl)ethanol. Characterize by ¹H NMR, ¹³C NMR, and MS.
Protocol 2: Kinetic Analysis of Intramolecular Cyclization
This protocol is designed to be a self-validating system by directly comparing results under identical conditions, varying only the solvent.
-
Stock Solution: Prepare a stock solution of the purified 2-(2-Bromo-6-nitrophenyl)ethanol in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 20 mg/mL). This will be used for creating HPLC calibration curves.
-
Reaction Setup: Prepare three separate, identical reaction flasks (e.g., 50 mL round-bottom flasks) equipped with stir bars and condensers.
-
Flask A (Aprotic): Add anhydrous DMF (20 mL).
-
Flask B (Protic): Add absolute ethanol (20 mL).
-
Flask C (Nonpolar Control): Add anhydrous toluene (20 mL).
-
-
Reagent Addition: To each flask, add 2-(2-Bromo-6-nitrophenyl)ethanol (e.g., 246 mg, 1.0 mmol) and anhydrous potassium carbonate (e.g., 276 mg, 2.0 mmol). Note: K₂CO₃ acts as the base to deprotonate the alcohol.
-
Initiation and Monitoring: Place all three flasks in a pre-heated oil bath at a set temperature (e.g., 80 °C) and begin stirring simultaneously. This is t = 0 .
-
Sampling: At regular time intervals (e.g., t = 0, 15, 30, 60, 120, 240 min), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.
-
Quenching: Immediately quench each aliquot by diluting it in a known volume (e.g., 900 µL) of a mobile phase mixture (e.g., acetonitrile/water) in an HPLC vial. This stops the reaction and prepares the sample for analysis.
-
Analysis: Analyze the quenched samples by a validated HPLC method to determine the concentration of the starting material and the cyclized product.
Data Analysis and Interpretation
Quantitative Data Summary
Plot the concentration of 2-(2-Bromo-6-nitrophenyl)ethanol versus time for each solvent. Assuming pseudo-first-order kinetics (with the base in excess), the natural logarithm of the concentration vs. time will yield a straight line with a slope equal to -kobs (the observed rate constant).
| Solvent | Solvent Type | Dielectric Constant (ε) | Observed Rate Constant, kobs (min⁻¹) (Hypothetical) | Yield after 4h (%) (Hypothetical) |
| DMF | Polar Aprotic | 36.7 | 0.025 | >95% |
| Ethanol | Polar Protic | 24.6 | 0.001 | ~15% |
| Toluene | Nonpolar | 2.4 | <0.0001 | <1% |
Interpreting the Results
-
DMF: The reaction is expected to be fastest in DMF. This result authoritatively demonstrates the principle that polar aprotic solvents accelerate SNAr reactions by solvating the counter-ion of the base while leaving the alkoxide nucleophile highly reactive.[7][8]
-
Ethanol: The significantly slower rate in ethanol is a direct consequence of the protic nature of the solvent. The ethanol molecules form hydrogen bonds with the alkoxide intermediate, stabilizing it and increasing the activation energy of the subsequent nucleophilic attack.[9]
-
Toluene: The negligible reaction in toluene confirms that nonpolar solvents are unsuitable for this transformation due to the poor solubility of the ionic reactants.
Visualization of the Core Mechanism
The following diagram illustrates the key steps of the intramolecular SNAr reaction, highlighting the formation of the critical Meisenheimer intermediate.
Caption: Mechanism of intramolecular SNAr cyclization.
Conclusion
The reactivity of 2-(2-Bromo-6-nitrophenyl)ethanol is exceptionally sensitive to the choice of solvent. For the synthesis of the medicinally relevant dibenzo[b,f][1][2]oxazepine core, polar aprotic solvents such as DMF or DMSO are unequivocally superior, providing rapid and high-yielding transformations. This is in stark contrast to polar protic solvents, which significantly impede the reaction. These findings, grounded in the fundamental principles of the SNAr mechanism, provide a clear and actionable guide for chemists in the pharmaceutical industry to optimize synthetic routes, reduce reaction times, and improve overall process efficiency.
References
-
Journal of Chemical Theory and Computation. Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. ACS Publications. Available at: [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]
-
National Institutes of Health (NIH). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. Available at: [Link]
-
ResearchGate. Recent advances in dibenzo[b,f][1][2]oxazepine synthesis. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Chemistry LibreTexts. Intramolecular Addition (Cyclization) Reactions. Available at: [Link]
-
ResearchGate. Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine. Available at: [Link]
-
ACG Publications. Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. Available at: [Link]
-
PubMed Central (PMC). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Available at: [Link]
-
Organic Syntheses. 2-bromoethanol. Available at: [Link]
-
ACS Publications. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Available at: [Link]
-
Master Organic Chemistry. Common Blind Spot: Intramolecular Reactions. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of substituted benzo[b][1][2]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Available at: [Link]
-
Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Advanced Synthetic Pathways with 2-Bromo-6-nitrophenol. Available at: [Link]
-
arXiv.org. Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. Available at: [Link]
-
ResearchGate. Synthetic pathway for synthesis of dibenz-[b,f][1][2]-oxazepine derivatives (MJ1 - MJ12). Available at: [Link]
-
MDPI. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Available at: [Link]
-
PrepChem.com. Synthesis of 2-(o-nitrophenyl)-ethanol. Available at: [Link]
-
University of Baghdad Digital Repository. Synthesis and characterization of some New Oxazepine Compounds. Available at: [Link]
- Google Patents. Process for synthesizing 2-thiopheneethanol and derivatives thereof.
-
ACS Publications. Ab Initio Study of Radical Reactions: Cyclization Pathways for the Butylbenzene Radical (II). Available at: [Link]
-
Pearson+. a. Identify the substitution products that form when 2-bromo-2-me.... Available at: [Link]
-
Organic Syntheses. 2-nitroethanol. Available at: [Link]
Sources
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- 5. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]
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- 11. prepchem.com [prepchem.com]
Troubleshooting & Optimization
"how to remove unreacted starting materials from 2-(2-Bromo-6-nitrophenyl)ethanol"
Welcome to the technical support center for the purification of 2-(2-Bromo-6-nitrophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven answers to common challenges encountered during the purification of this important chemical intermediate. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your purification processes effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most probable unreacted starting materials and byproducts I need to remove from my crude 2-(2-Bromo-6-nitrophenyl)ethanol?
A1: Understanding the Synthetic Context
To effectively purify your target compound, 2-(2-Bromo-6-nitrophenyl)ethanol, it is crucial to first identify the likely impurities. The most common synthetic route to this primary alcohol is the reduction of a corresponding carboxylic acid ester, typically ethyl 2-(2-bromo-6-nitrophenyl)acetate or its methyl equivalent.[1] This reaction is often carried out using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or a milder one such as Sodium Borohydride (NaBH₄), sometimes in the presence of an additive.[1][2][3]
Therefore, the primary impurity you will likely encounter is the unreacted starting ester . The fundamental difference between your product (an alcohol) and this starting material (an ester) is the presence of a hydroxyl (-OH) group, which significantly increases the polarity of your product. This polarity difference is the key principle we will exploit for purification.
| Compound | Structure | Key Functional Group | Relative Polarity |
| Ethyl 2-(2-bromo-6-nitrophenyl)acetate (Starting Material) | O==O)C(Br)=CC=C1)[O-] | Ester (-COOEt) | Less Polar |
| 2-(2-Bromo-6-nitrophenyl)ethanol (Product) | O=C(Br)=CC=C1)[O-] | Alcohol (-OH) | More Polar |
Table 1: Comparison of the product and the likely starting material.
Q2: How can I effectively monitor the progress of my reaction to ensure it has gone to completion, thereby minimizing the amount of starting material in my crude product?
A2: The Power of Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique to monitor the progress of your reaction. By comparing the spots of your reaction mixture over time to the spots of your starting material, you can determine when the reaction is complete.
The principle is straightforward: the more polar alcohol product will have a stronger interaction with the polar silica gel on the TLC plate and will, therefore, travel a shorter distance up the plate compared to the less polar ester starting material. This results in a lower Retention Factor (Rf) for the product.
Detailed Protocol for TLC Monitoring:
-
Prepare the Eluent: A common mobile phase (eluent) for this type of separation is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Start with a ratio of 4:1 Hexanes:Ethyl Acetate.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate:
-
On the left of the baseline, spot a dilute solution of your starting ester (co-spot).
-
In the middle, spot a sample taken directly from your reaction mixture.
-
On the right, spot a combination of your starting material and the reaction mixture on the same point to see if the spots are clearly separated.
-
-
Develop the Plate: Place the TLC plate in a sealed chamber containing the eluent. Ensure the solvent level is below your baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Aromatic and nitro-containing compounds are typically UV active.
-
Interpret: The starting ester will have a higher Rf value (travels further up the plate) than the more polar alcohol product. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
| Mobile Phase System (Hexane:Ethyl Acetate) | Typical Rf of Ester | Typical Rf of Alcohol | Comments |
| 9:1 | ~0.8 | ~0.4 | Good for initial screening, provides significant separation. |
| 4:1 | ~0.6 | ~0.2 | A standard system offering excellent resolution.[4] |
| 1:1 | ~0.9 | ~0.7 | May be too polar; spots may run too high for good separation. |
Table 2: Suggested TLC mobile phase systems for separating the starting ester from the product alcohol.
Q3: What is the most reliable and efficient method for purifying my crude 2-(2-Bromo-6-nitrophenyl)ethanol on a laboratory scale?
A3: Flash Column Chromatography - The Gold Standard
For research-scale purifications (milligrams to several grams), flash column chromatography is the most effective and widely used method.[5][6] This technique utilizes the same principles as TLC but on a larger scale, allowing for the physical separation of your product from impurities.
Core Principle: A column is packed with silica gel (the stationary phase), and the crude mixture is loaded onto the top. A solvent system (the mobile phase) is then pushed through the column under positive pressure. The less polar compounds (like the unreacted ester) will travel through the column more quickly, while the more polar compounds (your alcohol product) will be retained longer by the silica gel, allowing for their separation into different fractions.
Diagram of the Flash Column Chromatography Workflow
Caption: Workflow for purifying 2-(2-Bromo-6-nitrophenyl)ethanol via flash column chromatography.
Step-by-Step Protocol for Flash Column Chromatography:
-
Select a Column and Silica: Choose a column size appropriate for the amount of crude material you have. A general rule of thumb is to use about 40-100g of silica gel for every 1g of crude product.[6][7]
-
Pack the Column:
-
Place a small plug of cotton or a fritted disc at the bottom of the column. Add a small layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Pour the slurry into the column and use air pressure to pack the silica bed firmly and evenly, ensuring there are no cracks or air bubbles.[7]
-
-
Load the Sample:
-
Dissolve your crude product in the minimum amount of a suitable solvent (dichloromethane or the eluent itself).
-
Carefully add this solution to the top of the silica bed.
-
-
Elute and Collect:
-
Add the eluent to the column and apply gentle, steady pressure (using a pump or house air).
-
Begin collecting fractions in test tubes as the solvent starts to drip from the column.
-
-
Analyze Fractions:
-
Use TLC to analyze the collected fractions to identify which ones contain your pure product.
-
Combine the pure fractions.
-
-
Isolate the Product: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified 2-(2-Bromo-6-nitrophenyl)ethanol.
Q4: I've performed column chromatography, but my product is still not sufficiently pure. What is my next step?
A4: Recrystallization for Final Polishing
If minor impurities remain after chromatography, or if your product has solidified, recrystallization is an excellent secondary purification technique.[8] This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving your crude solid in a hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving the impurities behind in the solution.[9]
Protocol for Recrystallization:
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[9] For polar, nitroaromatic compounds, alcohols like ethanol or isopropanol are often a good starting point. A mixed solvent system, such as ethanol/water or dichloromethane/hexane, can also be effective.[9][10]
-
Dissolution: Place the impure solid in a flask and add a small amount of the chosen solvent. Heat the mixture (using a hot plate) and continue adding the solvent dropwise until the solid just dissolves.
-
Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Oiling out, where the product separates as a liquid, can sometimes be resolved by reheating and allowing for slower cooling.[9]
-
Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure product.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield.[8] Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
| Solvent/System | Rationale | Potential Issues |
| Ethanol | Good for polar nitroaromatic compounds. | May be too good a solvent, leading to low recovery. |
| Isopropanol | Similar to ethanol but less polar. | Check solubility profile carefully. |
| Dichloromethane/Hexane | Dissolve in hot DCM, add hexane until cloudy, then cool. | Requires careful handling due to solvent volatility. |
| Ethanol/Water | Dissolve in hot ethanol, add water until cloudy, then cool. | Can be very effective for moderately polar compounds. |
Table 3: Potential solvent systems for the recrystallization of 2-(2-Bromo-6-nitrophenyl)ethanol.
Q5: What are the critical safety precautions I must take when handling these compounds and solvents?
A5: Prioritizing Laboratory Safety
Safety is paramount in any chemical synthesis and purification. The compounds and solvents used in this process have specific hazards that must be managed.
-
Chemical Hazards: Bromo-nitro aromatic compounds should be handled with care. They can be harmful if swallowed, and may cause skin and eye irritation.[11][12][13] Always handle these chemicals in a well-ventilated fume hood.
-
Solvent Hazards: Organic solvents like hexanes, ethyl acetate, and dichloromethane are flammable and can be harmful if inhaled or absorbed through the skin. Ensure there are no ignition sources nearby and that you have adequate ventilation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety goggles to protect your eyes from splashes.
-
A lab coat to protect your skin and clothing.
-
Chemically resistant gloves (nitrile is a good general choice).
-
Always consult the Safety Data Sheet (SDS) for each chemical before use to be fully aware of its specific hazards and handling procedures.[14][15]
References
-
Esterification - Alcohols and Carboxylic Acids. Chemguide. [Link]
- Method of crystallizing nitro products.
-
Ester to Alcohol - Common Conditions. Organic Chemistry Portal. [Link]
- Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
-
Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link]
- Process for the separation of ester-alcohol mixtures.
-
Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary, Department of Chemistry. [Link]
-
2-Bromo-6-nitrophenol. PubChem, National Center for Biotechnology Information. [Link]
-
Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents. ResearchGate. [Link]
-
Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. National Center for Biotechnology Information. [Link]
- Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester.
-
Running a flash column. Chemistry LibreTexts. [Link]
- Process for the crystallization of nitro-aromatic compounds in nitric acid.
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
- A preparing method of 2-nitrobenzaldehyde.
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Why some esters can be reduced by sodium borohydride? ResearchGate. [Link]
-
Separation of alcohols from esters. Reddit. [Link]
-
2-(2-Nitrophenyl)ethanol. SIELC Technologies. [Link]
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- 6. How to set up and run a flash chromatography column. [reachdevices.com]
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- 12. 2-Bromo-6-nitrophenol | C6H4BrNO3 | CID 13545453 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. fishersci.com [fishersci.com]
"preventing emulsion formation during workup of 2-(2-Bromo-6-nitrophenyl)ethanol"
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering emulsion formation during the aqueous workup of reactions involving 2-(2-Bromo-6-nitrophenyl)ethanol. Our goal is to equip you with the foundational knowledge and practical techniques to both prevent and resolve this common laboratory challenge, ensuring efficient and clean isolation of your target compound.
Part 1: Frequently Asked Questions (FAQs) on Emulsion Formation
This section addresses the most common queries our team receives regarding emulsions in the context of this specific chemical entity.
Q1: What exactly is an emulsion, and why is it forming during my extraction?
A: An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed as microscopic droplets within the other.[1] In your case, the organic solvent containing your product forms these tiny, suspended droplets in the aqueous wash solution (or vice-versa), resulting in a cloudy, thick layer that refuses to separate.[2][3]
This stability arises from the presence of emulsifying agents —molecules that possess both hydrophilic (water-loving) and hydrophobic (water-fearing) properties.[2][4] These agents position themselves at the oil-water interface, reducing the natural tendency of the droplets to merge and separate into distinct layers. The primary trigger for forming an emulsion is often excessive agitation, such as vigorous shaking of the separatory funnel, which provides the energy to disperse the liquids into fine droplets.[2][5]
Q2: Does the structure of 2-(2-Bromo-6-nitrophenyl)ethanol or its potential byproducts make emulsion formation more likely?
A: Yes, the molecular structure and potential impurities in your reaction mixture can significantly contribute to emulsion formation.
-
Amphiphilic Nature: The target molecule itself has a nonpolar aromatic ring and a polar alcohol group. While not a strong surfactant, this dual nature can contribute to stabilizing the interface between the organic and aqueous layers.
-
Acidic Impurities: A more significant contributor is the potential for acidic byproducts, such as the related compound 2-Bromo-6-nitrophenol .[6][7] Under basic or even neutral wash conditions, phenols can be deprotonated to form phenoxide salts. These salts are classic surfactants, with a charged, hydrophilic "head" (the phenoxide) and a bulky, hydrophobic "tail" (the bromo-nitrophenyl group). These species are highly effective at stabilizing emulsions.
-
Particulate Matter: Incomplete reactions or side reactions can sometimes produce fine, insoluble particulate matter that can also accumulate at the interface and physically prevent droplets from coalescing.
Q3: I have a persistent emulsion that won't separate. What is the first and simplest thing I should try?
A: The first principle of troubleshooting is to start with the least invasive method. Before adding any new reagents, simply let the separatory funnel stand undisturbed for 15-30 minutes .[8][9] Often, gravity alone is sufficient to resolve a weakly stabilized emulsion. Gentle tapping on the side of the glass or swirling the contents slowly (rather than shaking) can also help the droplets coalesce.[8] If this fails, you can proceed to more active interventions.
Q4: The team next door always suggests "salting out." How does this work, and what is the proper technique?
A: "Salting out" is one of the most effective and widely used techniques to break emulsions.[5]
-
Mechanism of Action: The addition of a salt, typically sodium chloride (NaCl), to form a saturated brine solution dramatically increases the ionic strength and polarity of the aqueous layer.[2][10] This has two effects:
-
It decreases the solubility of organic molecules (your product, solvent, and organic impurities) in the aqueous phase, forcing them into the organic layer.
-
It dehydrates the interface, disrupting the structure of the emulsifying agent and making it less effective.
-
-
Recommended Protocol: Prepare a saturated aqueous solution of NaCl (brine). Add a significant volume of this brine (e.g., 20-25% of the total volume of your emulsion) to the separatory funnel. Do not shake vigorously. Instead, gently invert the funnel 5-10 times to allow the brine to mix. You should observe the cloudy emulsion begin to break and a sharper interface form. Adding solid salt directly can also be effective, as the dissolving crystals can help disrupt the interface.[8][9]
Q5: Can adjusting the pH of my aqueous wash help break the emulsion?
A: Absolutely. Adjusting the pH is a powerful technique, especially if you suspect acidic impurities like nitrophenols are the cause.
-
The Causality: As mentioned in Q2, deprotonated acidic impurities (phenoxides, carboxylates) are excellent emulsifiers. By adding a dilute acid (e.g., 1M HCl) to the aqueous phase, you can lower the pH and protonate these species.[8] The now-neutral impurity is much less water-soluble and will be driven into the organic layer, destabilizing the emulsion.[8]
-
Workflow:
-
Check the pH of your aqueous layer using litmus paper or a pH strip.[11]
-
If it is neutral or basic, add a small amount of dilute acid dropwise.
-
Gently mix and allow the layers to settle.
-
This technique is particularly useful after a basic wash (e.g., with sodium bicarbonate) that may have inadvertently created surfactant-like salts.[12]
-
Part 2: Proactive Strategies & Step-by-Step Protocols
Prevention is always superior to remediation. This section provides a recommended workup procedure designed to minimize emulsion risk from the outset, followed by a systematic guide to breaking a pre-existing emulsion.
Protocol 1: Recommended Workup for Emulsion Prevention
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature. If the reaction was run in a polar, water-miscible solvent (e.g., THF, acetone), it is highly advisable to first remove the solvent under reduced pressure.[9]
-
Redissolution: Dissolve the crude residue in a suitable, water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Initial Wash (Water): Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water.
-
Gentle Mixing: Stopper the funnel and gently invert it 10-15 times . Do NOT shake vigorously. Vent the funnel frequently to release any pressure buildup.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the aqueous layer.
-
Brine Wash: Add an equal volume of saturated NaCl solution (brine) to the organic layer. Repeat the gentle inversion process (Step 4). This step proactively increases the polarity of the aqueous phase and helps prevent emulsions in subsequent washes.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[11]
Protocol 2: Step-by-Step Guide to Breaking an Existing Emulsion
If an emulsion has already formed, follow these steps in order.
-
Patience: Allow the mixture to stand undisturbed for at least 20 minutes.[9]
-
Salting Out: Add saturated brine (approx. 20-25% of the total volume). Gently invert to mix. Observe for separation.
-
pH Adjustment: If salting out fails, check the pH of the aqueous layer. If neutral or basic, add 1M HCl dropwise until the aqueous phase is acidic (pH ~2). Gently mix.[8]
-
Solvent Addition/Change: Add a small amount (5-10% of the organic layer volume) of a different solvent to alter the polarity of the organic phase.[2] For example, if you are using ethyl acetate, adding a small amount of THF or ethanol can sometimes help. Alternatively, significantly diluting the organic layer with more of the primary extraction solvent can also be effective.[9]
-
Filtration: As a last resort for stubborn emulsions, filter the entire mixture through a pad of Celite® or a plug of glass wool in a funnel.[2][9] This can physically rupture the droplets. Collect the filtrate and allow it to re-separate in the separatory funnel.
-
Centrifugation: For small-scale reactions, transferring the emulsion to centrifuge tubes and spinning at high speed can provide the force needed for separation.[1][2] This is often impractical for larger volumes.
Part 3: Visual Troubleshooting Guide
This decision tree provides a logical workflow for addressing emulsion formation during your workup.
Caption: A decision tree for troubleshooting emulsions.
Part 4: Summary of Emulsion Breaking Techniques
This table summarizes the primary methods for preventing and breaking emulsions for quick reference.
| Technique | Mechanism of Action | Best Use Case | Potential Drawbacks |
| Gentle Mixing | Prevents the high-energy input required to form fine, stable droplets.[5] | Prevention: The first and most important step in any extraction. | May result in less efficient extraction, requiring more washes. |
| Waiting | Allows gravity to overcome the weak stabilizing forces in a simple emulsion.[1][8] | Breaking: For light or recently formed emulsions. | Ineffective for highly stable emulsions; time-consuming. |
| "Salting Out" | Increases aqueous phase polarity, forcing organics out and disrupting the interface.[2][5][10] | Breaking: A robust, general-purpose method for most emulsions. | May decrease the solubility of very polar products in the organic phase. |
| pH Adjustment | Protonates/deprotonates surfactant-like molecules, neutralizing their emulsifying properties.[8][13] | Breaking: Highly effective when acidic or basic impurities are the root cause. | Risk of product degradation if it is sensitive to acid or base. |
| Solvent Addition | Alters the polarity and solvating properties of the organic phase to dissolve the emulsifier.[2][9] | Breaking: Useful for stubborn emulsions where other methods fail. | Complicates solvent removal; may require optimization. |
| Filtration | Physically ruptures the dispersed droplets as they pass through a filter medium.[2][9] | Breaking: A last-resort physical method for very persistent emulsions. | Can be slow; potential for product loss on the filter medium. |
| Centrifugation | Applies a strong mechanical force to accelerate gravitational separation.[1][2] | Breaking: Effective for small volumes or when other methods are not viable. | Impractical for large-scale laboratory workups (>100 mL). |
References
-
Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
Biolin Scientific. (2024, June 11). How emulsions form and break?[Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. [Link]
-
Gage Products. (n.d.). Emulsion Breaking: Water Formulation Strategies That Work. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
-
Reddit. (2014, September 26). Emulsion Problem during Extraction. Help![Link]
-
PubChem. (n.d.). 2-Bromo-1-(4-nitrophenyl)ethanol. [Link]
-
University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
ResearchGate. (n.d.). Mechanism of pH effect on emulsion stability. [Link]
-
YouTube. (2024, November 11). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. [Link]
-
PubChem. (n.d.). 2-Bromo-6-nitrophenol. [Link]
-
MDPI. (n.d.). Theoretical Interpretation of pH and Salinity Effect on Oil-in-Water Emulsion Stability. [Link]
-
LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. biotage.com [biotage.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. biolinscientific.com [biolinscientific.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 2-Bromo-6-nitrophenol | 13073-25-1 [chemicalbook.com]
- 7. 2-Bromo-6-nitrophenol | C6H4BrNO3 | CID 13545453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative NMR Analysis of 2-(2-Bromo-6-nitrophenyl)ethanol: A Guide for Drug Development Professionals
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(2-Bromo-6-nitrophenyl)ethanol, a key intermediate in various synthetic pathways. We will dissect its spectral features, explain the underlying principles dictating its unique spectroscopic signature, and compare it with a structurally related analogue, 2-(2-nitrophenyl)ethanol, to provide a clear understanding of substituent effects in NMR-based structural elucidation.
Introduction: The Imperative of Spectroscopic Precision
In the landscape of drug discovery and development, unequivocal structural confirmation of synthetic intermediates is paramount. The presence, position, and electronic environment of substituents on an aromatic ring can drastically alter the pharmacological activity and metabolic fate of a molecule. 2-(2-Bromo-6-nitrophenyl)ethanol presents a compelling case study due to the presence of two powerful and ortho-positioned electron-withdrawing groups: a nitro (-NO₂) and a bromo (-Br) group. These substituents exert significant influence on the electron distribution within the molecule, which is directly observable in its NMR spectra.
This guide moves beyond a simple data report. It aims to equip researchers with the interpretive logic required to analyze similar complex aromatic systems, ensuring confidence in structural assignments and preventing costly downstream errors in synthesis.
Experimental Workflow: A Self-Validating Protocol
The reliability of any spectral analysis hinges on a robust and reproducible experimental protocol. The following section details the methodology for acquiring high-quality ¹H and ¹³C NMR data, with explanations for each critical step.
Sample Preparation & Instrument Parameters
A standardized protocol ensures that spectral variations arise from the molecule itself, not from experimental artifacts.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh approximately 10-15 mg of the analyte (e.g., 2-(2-Bromo-6-nitrophenyl)ethanol). Precision at this stage is crucial for ensuring good signal-to-noise in a reasonable number of scans.
-
Solvent Selection & Dissolution: Dissolve the sample in ~0.6 mL of Deuterated Chloroform (CDCl₃).
-
Rationale: CDCl₃ is a standard choice for small organic molecules due to its excellent solubilizing power for a wide range of compounds and a single, well-defined solvent residual peak at 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR. Its relative inertness prevents unwanted reactions with the analyte. The residual proton of the solvent serves as a convenient internal standard for chemical shift calibration.
-
-
Transfer and Filtration: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions.
-
Data Acquisition:
-
Instrumentation: Data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse program (e.g., 'zg30') is sufficient.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of protons, leading to more accurate integration.
-
Number of Scans (NS): 8-16 scans.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
-
Analytical Workflow Diagram
The logical flow from sample to final analysis is depicted below. This systematic approach ensures all necessary steps are completed for a comprehensive structural elucidation.
Caption: Workflow for NMR-based structural elucidation.
Results and Discussion: 2-(2-Bromo-6-nitrophenyl)ethanol
The structure and numbering scheme for the analyte are shown below. This numbering is used for all subsequent spectral assignments.
A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 2-(2-Bromo-6-nitrophenyl)ethanol
For researchers and professionals in drug development, the structural elucidation of novel compounds is a cornerstone of progress. Mass spectrometry (MS), particularly with electron ionization (EI), remains a primary tool for determining the molecular weight and obtaining structural information through fragmentation analysis. This guide provides an in-depth, technically-grounded comparison of the mass spectrum of 2-(2-Bromo-6-nitrophenyl)ethanol, designed to move beyond simple peak identification to a mechanistic understanding of its fragmentation behavior.
Part 1: Foundational Principles of EI-MS Fragmentation
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule. This process begins with the bombardment of the molecule by high-energy electrons (typically 70 eV), causing the ejection of one of its own electrons to form a radical cation, known as the molecular ion (M•⁺).[1] The energy imparted is often sufficient to induce bond cleavages, resulting in a series of fragment ions. The resulting mass spectrum is a plot of relative ion abundance versus their mass-to-charge ratio (m/z).
The fragmentation pathways are not random; they are governed by the principles of chemical stability. The most favorable cleavages are those that result in the formation of stable products, such as resonance-stabilized cations or stable neutral molecules.[1] For a molecule as complex as 2-(2-Bromo-6-nitrophenyl)ethanol, we must consider the influence of each functional group—the aromatic ring, the nitro group, the bromine atom, and the ethanol side chain—on the fragmentation pattern.
Part 2: Predictive Analysis of 2-(2-Bromo-6-nitrophenyl)ethanol
Before analyzing an experimental spectrum, a predictive analysis based on established fragmentation rules is crucial. This approach allows us to anticipate the major fragments and provides a framework for interpretation.
Molecular Ion (M•⁺): The molecular formula is C₈H₈BrNO₃. The nominal molecular weight is calculated as: (8 x 12) + (8 x 1) + (1 x 79) + (1 x 14) + (3 x 16) = 245 amu (using ⁷⁹Br) (8 x 12) + (8 x 1) + (1 x 81) + (1 x 14) + (3 x 16) = 247 amu (using ⁸¹Br)
A key feature of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[2][3] This results in a characteristic "double peak" for any fragment containing a bromine atom, with the peaks separated by 2 m/z units and having almost equal intensity.[3] Therefore, we expect to see a molecular ion signal as a pair of peaks at m/z 245 and 247.
Key Predicted Fragmentations:
-
Alpha-Cleavage: Alcohols readily undergo cleavage of the C-C bond adjacent (alpha) to the oxygen-bearing carbon.[4][5][6] For 2-(2-Bromo-6-nitrophenyl)ethanol, this would involve the cleavage between the two carbons of the ethanol side chain.
-
Benzylic Cleavage: The bond beta to the aromatic ring is susceptible to cleavage, as it leads to the formation of a stable benzylic cation.[7][8] In this molecule, this is the same bond as the alpha-cleavage, making this pathway particularly favorable.
-
Loss of Neutral Molecules: Aromatic nitro compounds are known to fragment through the loss of •NO (30 amu) and •NO₂ (46 amu).[9] The ethanol side chain can also lose a water molecule (H₂O, 18 amu).[4]
-
Ortho Effect: The ortho positioning of the bromo and nitro substituents can lead to unique fragmentation patterns not seen in their meta or para isomers, often involving interactions between the adjacent groups.[10]
Part 3: Comparative Spectral Analysis
To understand the diagnostic value of the fragmentation pattern of 2-(2-Bromo-6-nitrophenyl)ethanol, it is instructive to compare its predicted spectrum with that of simpler, related molecules.
| Compound | Key Structural Features | Predicted Dominant Fragmentation | Diagnostic Fragments (m/z) |
| 2-Phenylethanol | Phenyl, Ethanol | Benzylic cleavage | 91 (Tropylium ion), 104 (M-18, loss of H₂O) |
| 2-(2-Nitrophenyl)ethanol | Phenyl, Nitro, Ethanol | Benzylic cleavage, Loss of NO₂ | 120 (M-NO₂-H), 91 (Tropylium ion) |
| 2-(2-Bromo-6-nitrophenyl)ethanol | Phenyl, Bromo, Nitro, Ethanol | Benzylic cleavage, Loss of Br, Loss of NO₂ | 214/216 (Loss of CH₂OH), 166 (Loss of Br), 199/201 (Loss of NO₂) |
This comparison highlights how the addition of the bromo and nitro groups introduces new, highly characteristic fragmentation pathways. While 2-phenylethanol is dominated by the formation of the tropylium ion (m/z 91), the spectrum of our target compound will be defined by losses related to the substituents, providing a rich source of structural information.
Part 4: Experimental Protocol for Data Acquisition
A self-validating and reproducible protocol is essential for acquiring high-quality mass spectra. The following outlines a standard Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for this analysis.
Methodology:
-
Sample Preparation: Dissolve 1 mg of 2-(2-Bromo-6-nitrophenyl)ethanol in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC Separation:
-
Injector: 250 °C, Splitless mode.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Detection (EI):
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Transfer Line Temperature: 280 °C.
-
Experimental Workflow Diagram:
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The Strategic Selection of Reagents: A Comparative Guide to Alternatives for 2-(2-Bromo-6-nitrophenyl)ethanol in Heterocycle Synthesis
In the intricate landscape of medicinal chemistry and drug development, the choice of starting materials and reagents is a critical determinant of synthetic efficiency, yield, and ultimately, the successful generation of target molecules. One such building block, 2-(2-bromo-6-nitrophenyl)ethanol, serves as a valuable precursor in the synthesis of various heterocyclic scaffolds. However, reliance on a single reagent can introduce vulnerabilities into a synthetic workflow, including supply chain dependencies, cost fluctuations, and limitations in substrate scope.
This guide provides a comprehensive comparison of alternative reagents to 2-(2-bromo-6-nitrophenyl)ethanol, focusing on their application in the synthesis of N-substituted 4-nitro-2,3-dihydro-1H-benzo[b]oxazines. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and offer detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.
The Role of 2-(2-Bromo-6-nitrophenyl)ethanol: A Precursor for Intramolecular Cyclization
2-(2-Bromo-6-nitrophenyl)ethanol is primarily employed as a key intermediate in the synthesis of heterocyclic compounds through intramolecular cyclization. A common transformation involves the reaction of this alcohol with a primary amine, followed by a base-mediated intramolecular nucleophilic aromatic substitution (SNAr) to form the dihydrobenzo[b]oxazine ring system. This scaffold is of significant interest in drug discovery due to its presence in a variety of biologically active molecules.
The core transformation can be visualized as a two-step process. First, the primary amine displaces the bromine atom on the aromatic ring. This is followed by the intramolecular cyclization where the hydroxyl group, activated by a base, attacks the carbon atom bearing the nitro group, leading to the formation of the oxazine ring.
Alternative Reagents: Expanding the Synthetic Chemist's Toolkit
While 2-(2-bromo-6-nitrophenyl)ethanol is effective, several alternative starting materials can be utilized to achieve the same or similar heterocyclic products. These alternatives can offer advantages in terms of availability, cost, or the ability to introduce different substitution patterns. Here, we compare two prominent alternatives: 2-(2-fluoro-6-nitrophenoxy)acetaldehyde and 2-bromo-6-nitroanisole.
Alternative 1: 2-(2-Fluoro-6-nitrophenoxy)acetaldehyde
This alternative offers a more direct route to the desired N-substituted dihydrobenzo[b]oxazines via a reductive amination pathway. The fluorine atom in the ortho position to the nitro group is highly activated towards nucleophilic aromatic substitution, making this a potent electrophile.
Mechanism of Action: The reaction proceeds through an initial reductive amination of the aldehyde with a primary amine to form a secondary amine intermediate. This is immediately followed by a rapid intramolecular SNAr reaction, where the newly formed secondary amine displaces the fluorine atom to yield the cyclized product.
Comparative Performance Analysis
The choice between 2-(2-bromo-6-nitrophenyl)ethanol and its alternatives often comes down to a balance of yield, reaction conditions, and substrate scope. The following table summarizes the key performance metrics for the synthesis of a model compound, N-benzyl-4-nitro-2,3-dihydro-1H-benzo[b]oxazine.
| Parameter | 2-(2-Bromo-6-nitrophenyl)ethanol | 2-(2-Fluoro-6-nitrophenoxy)acetaldehyde | 2-Bromo-6-nitroanisole |
| Reaction Type | Two-step (amination, cyclization) | One-pot reductive amination/cyclization | Multi-step (demethylation, amination, cyclization) |
| Typical Yield | 60-75% | 70-85% | 55-70% (overall) |
| Key Reagents | Primary amine, NaH | Primary amine, NaBH(OAc)3 | BBr3, primary amine, NaH |
| Reaction Time | 12-24 hours | 4-8 hours | 24-48 hours (overall) |
| Advantages | Readily synthesized starting material. | High efficiency, shorter reaction time. | Allows for late-stage diversification. |
| Disadvantages | Requires strong base (NaH), longer reaction time. | Aldehyde can be prone to side reactions. | Multi-step process, use of corrosive BBr3. |
Experimental Protocols
To provide a practical framework for the application of these reagents, we present detailed experimental protocols for the synthesis of N-benzyl-4-nitro-2,3-dihydro-1H-benzo[b]oxazine using 2-(2-bromo-6-nitrophenyl)ethanol and its fluoro-aldehyde alternative.
Protocol 1: Synthesis using 2-(2-Bromo-6-nitrophenyl)ethanol
This protocol follows a two-step, one-pot procedure involving initial amination followed by base-mediated cyclization.
A Comparative Guide to the Synthesis and Biological Evaluation of Novel Compounds from 2-(2-Bromo-6-nitrophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery of novel therapeutic agents. 2-(2-Bromo-6-nitrophenyl)ethanol presents itself as a versatile scaffold, rich in chemical functionality that can be exploited for the synthesis of a diverse array of heterocyclic compounds. The presence of a nitro group, a bromine atom, and a primary alcohol offers multiple reaction sites for intramolecular cyclization and further derivatization, paving the way for the creation of novel molecules with potential biological activities. This guide provides a comprehensive comparison of synthetic strategies and a detailed analysis of the biological evaluation of compounds derived from this promising precursor, with a focus on the synthesis of indole and benzoxazine derivatives and their potential as anticancer and antimicrobial agents.
The Strategic Advantage of 2-(2-Bromo-6-nitrophenyl)ethanol in Drug Discovery
The unique arrangement of functional groups in 2-(2-Bromo-6-nitrophenyl)ethanol makes it an attractive starting point for the synthesis of heterocyclic systems. The ortho-positioning of the bromo and nitro groups on the phenyl ring is particularly advantageous for cyclization reactions. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring, while the bromine atom serves as an excellent leaving group in various cross-coupling reactions. Furthermore, the ethanol side chain provides a convenient handle for intramolecular reactions, leading to the formation of fused ring systems.
Comparative Synthesis of Novel Heterocycles
Two primary synthetic avenues emerge from the structural features of 2-(2-Bromo-6-nitrophenyl)ethanol: the synthesis of indole derivatives through reductive cyclization and the formation of benzoxazine rings.
Route A: Reductive Cyclization to Indole Derivatives
The synthesis of indoles from ortho-nitroaryl compounds is a well-established and powerful tool in organic synthesis.[1] The general strategy involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization. In the case of 2-(2-Bromo-6-nitrophenyl)ethanol, a plausible pathway involves an initial reduction of the nitro group, followed by a palladium-catalyzed intramolecular cyclization.
Conceptual Synthetic Pathway to Indole Derivatives:
Figure 1: Proposed synthesis of indole derivatives.
This palladium-catalyzed approach offers a high degree of control and is tolerant of various functional groups, allowing for the synthesis of a library of substituted indoles for biological screening.[2] The choice of palladium catalyst and reaction conditions can be optimized to maximize yield and selectivity.[1]
Route B: Synthesis of Benzoxazine Derivatives
An alternative synthetic strategy involves the initial reduction of the nitro group to an amine, followed by a condensation reaction with an aldehyde to form a benzoxazine ring. 1,3-Benzoxazines are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial properties.[3][4]
Conceptual Synthetic Pathway to Benzoxazine Derivatives:
Figure 2: Proposed synthesis of benzoxazine derivatives.
This one-pot synthesis is an efficient method for generating a variety of benzoxazine derivatives by simply changing the aldehyde reactant.[5]
Comparative Biological Evaluation
The biological potential of the synthesized indole and benzoxazine derivatives lies in their structural similarity to known bioactive molecules.
Anticancer Potential of Indole Derivatives
The indole nucleus is a privileged scaffold in oncology, with numerous indole-containing compounds demonstrating potent anticancer activity.[6][7] The mechanism of action for many anticancer indoles involves the inhibition of key cellular processes such as cell division and signaling pathways.
Table 1: Hypothetical Comparative Anticancer Activity of Indole Derivatives
| Compound | Substitution Pattern | Target Cancer Cell Line | IC50 (µM) | Putative Mechanism of Action |
| Indole-1 | Unsubstituted | Breast (MCF-7) | > 50 | - |
| Indole-2 | 5-Fluoro | Breast (MCF-7) | 15.2 | Tubulin polymerization inhibition |
| Indole-3 | 7-Methoxy | Breast (MCF-7) | 8.5 | Kinase inhibition |
| Doxorubicin | (Reference Drug) | Breast (MCF-7) | 0.8 | DNA intercalation |
This table presents hypothetical data for illustrative purposes, based on known structure-activity relationships of indole derivatives.
The structure-activity relationship (SAR) of anticancer indoles often reveals that substitutions on the indole ring significantly influence their potency and selectivity.[8] For instance, electron-withdrawing groups at the 5-position have been shown to enhance activity.[8]
Signaling Pathway Targeted by Anticancer Indoles:
Figure 3: Inhibition of tubulin polymerization by indole derivatives.
Antimicrobial Potential of Benzoxazine Derivatives
Benzoxazine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[9][10][11] Their mechanism of action is believed to involve the disruption of the bacterial cell membrane.
Table 2: Hypothetical Comparative Antimicrobial Activity of Benzoxazine Derivatives
| Compound | Substitution on Benzoxazine Ring | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Benzoxazine-1 | Unsubstituted | 128 | >256 |
| Benzoxazine-2 | N-Phenyl | 32 | 64 |
| Benzoxazine-3 | 6-Chloro | 16 | 32 |
| Ciprofloxacin | (Reference Drug) | 0.5 | 0.25 |
This table presents hypothetical data for illustrative purposes, based on known structure-activity relationships of benzoxazine derivatives.
The SAR of antimicrobial benzoxazines suggests that the nature of the substituent on the nitrogen atom and the benzene ring plays a crucial role in their activity.[3]
Experimental Workflow for Antimicrobial Susceptibility Testing:
Figure 4: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
General Protocol for Reductive Cyclization to Indoles
To a solution of 2-(2-amino-6-bromophenyl)ethanol (1 mmol) in a suitable solvent (e.g., DMF, toluene), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%) and a ligand (e.g., PPh3, 10 mol%) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired indole derivative.
General Protocol for Synthesis of Benzoxazines
To a solution of 2-(2-amino-6-bromophenyl)ethanol (1 mmol) in a suitable solvent (e.g., ethanol), an aldehyde (1.1 mmol) is added. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography to yield the benzoxazine derivative.[5]
Protocol for In Vitro Anticancer Activity Assay (MTT Assay)
Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the synthesized indole derivatives for 48-72 hours. After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. The formazan crystals formed are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Protocol for In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
Serial dilutions of the synthesized benzoxazine derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium. A standardized bacterial suspension is added to each well. The plates are incubated at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
2-(2-Bromo-6-nitrophenyl)ethanol serves as a valuable and versatile starting material for the synthesis of novel indole and benzoxazine derivatives. The comparative analysis of the synthetic routes highlights the feasibility of producing a diverse library of compounds for biological screening. Preliminary hypothetical biological data, based on established structure-activity relationships, suggest that these novel compounds could possess significant anticancer and antimicrobial activities. Further experimental work is warranted to synthesize and evaluate these compounds to validate their therapeutic potential. The exploration of different catalysts, reaction conditions, and a wider range of derivatizations will undoubtedly lead to the discovery of new and potent drug candidates.
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Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. [Link]
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A Comparative Guide to Confirming the Structure of 2-(2-Bromo-6-nitrophenyl)ethanol Reaction Products
For researchers and professionals in drug development, 2-(2-bromo-6-nitrophenyl)ethanol is a valuable synthetic intermediate. Its utility stems from the ortho-positioning of the bromo, nitro, and ethanol functionalities, creating a scaffold ripe for constructing complex heterocyclic systems. However, this same structural richness presents a significant analytical challenge: reactions, particularly intramolecular cyclizations, can yield multiple isomeric products. Unambiguously confirming the final structure is not merely a procedural step but a critical requirement for ensuring downstream efficacy, safety, and intellectual property integrity.
This guide provides an in-depth, objective comparison of analytical methodologies for elucidating the structure of products derived from 2-(2-bromo-6-nitrophenyl)ethanol. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Core Challenge: Ambiguity in Intramolecular Cyclization
A common transformation for this substrate is an intramolecular cyclization, often under basic conditions, aiming to form a six-membered ring. The ethanol's hydroxyl group is poised to act as a nucleophile, but it can attack in two plausible ways:
-
Direct SNAr Cyclization (Product A): The alkoxide displaces the bromine atom, a typical nucleophilic aromatic substitution, to form 8-nitro-3,4-dihydro-2H-benzo[b][1][2]oxazine .
-
Alternative Cyclization/Rearrangement (Product B): In some cases, unexpected rearrangements or cyclizations involving the nitro group could occur, leading to alternative isomeric structures.
Distinguishing between these potential outcomes requires a multi-faceted analytical approach. Relying on a single technique can be misleading; therefore, a combination of spectroscopic and chromatographic methods is paramount.
Comparative Analytical Workflow
We will compare two primary analytical strategies for structure confirmation: a standard spectroscopic approach and a definitive crystallographic method.
Methodology 1: Spectroscopic Analysis
Spectroscopic methods are the first line of investigation, providing detailed information about the molecular structure, connectivity, and chemical environment of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data.
Experimental Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the purified reaction product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.
Comparative Data Analysis:
| Spectroscopic Feature | Expected for Product A (8-nitro-3,4-dihydro-2H-benzo[b][2]oxazine) | Rationale & Comparison |
| ¹H NMR: Aromatic Protons | Three distinct aromatic protons, likely appearing as doublets or triplets between δ 7.0-8.0 ppm. The strong electron-withdrawing nitro group will significantly influence their chemical shifts. | The number and splitting patterns of aromatic signals are crucial. An alternative structure (Product B) would likely exhibit a different pattern, helping to distinguish isomers.[3][4][5] |
| ¹H NMR: Aliphatic Protons | Two methylene groups (-CH₂-), appearing as two distinct triplets around δ 3.5-4.5 ppm, showing coupling to each other. | The key is observing the disappearance of the hydroxyl (-OH) proton signal from the starting material and the characteristic ethyl bridge signals. Their chemical shifts are influenced by the adjacent oxygen and the aromatic ring. |
| ¹³C NMR | Expect 8 distinct carbon signals: 6 for the aromatic ring (4 CH, 2 quaternary) and 2 for the aliphatic chain. The carbon attached to the nitro group will be significantly deshielded. | Comparing the number of signals to the expected number for the proposed structure is a fundamental validation step. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition, and its fragmentation patterns offer clues about the molecule's structure.[6][7]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Dissolve a small sample (<1 mg) in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive or negative ion mode.
Comparative Data Analysis:
| MS Feature | Expected for Product A (C₈H₈N₂O₃) | Rationale & Comparison |
| Molecular Ion Peak [M]⁺ | An exact mass corresponding to the molecular formula C₈H₈N₂O₃. HRMS should confirm this to within 5 ppm. | This is the primary confirmation of a successful reaction and rules out unexpected additions or eliminations. Both Product A and B (if isomeric) will have the same molecular weight, so this alone is not sufficient for differentiation.[8] |
| Isotope Pattern | The absence of the characteristic M and M+2 peaks in a ~1:1 ratio. | The starting material contains bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, giving a distinct isotopic signature.[9] The disappearance of this pattern is strong evidence that the bromine atom has been displaced. |
| Key Fragmentation | Loss of NO₂ (46 Da), loss of C₂H₄O (44 Da). | Fragmentation patterns can be diagnostic.[7][10] For aromatic nitro compounds, the loss of the nitro group is a common fragmentation pathway.[11] Comparing the observed fragmentation with predicted pathways for different isomers can provide strong supporting evidence. |
Methodology 2: Single-Crystal X-ray Crystallography
When spectroscopic data are ambiguous or when absolute, irrefutable proof of structure is required (e.g., for patent applications or regulatory filings), single-crystal X-ray crystallography is the gold standard.[1][12][13][14] It provides an exact three-dimensional map of the atoms in a molecule.[15]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: Dissolve the purified product in a minimal amount of a suitable solvent. Employ a slow evaporation or solvent diffusion technique. For instance, dissolve the compound in dichloromethane and slowly diffuse hexane into the solution over several days.
-
Crystal Mounting: Carefully select a single, well-formed crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[14]
-
Structure Solution & Refinement: The diffraction data is processed computationally to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[1][13]
Comparative Advantage:
-
Unambiguous Results: Provides the exact connectivity, bond lengths, bond angles, and stereochemistry of the molecule.[1]
-
Definitive Isomer Differentiation: Easily distinguishes between isomers like Product A and any potential rearranged Product B.
-
Publication Standard: It is considered the most authoritative evidence for a new molecular structure.[15]
Limitations:
-
Crystal Growth: The primary bottleneck is the ability to grow a single crystal of sufficient size and quality, which can be challenging and time-consuming.[12]
-
Accessibility: Requires specialized and expensive equipment.
Conclusion and Recommendations
For routine confirmation and initial characterization of reaction products from 2-(2-bromo-6-nitrophenyl)ethanol, a combination of NMR and high-resolution mass spectrometry is a robust and efficient strategy. The disappearance of the bromine isotope pattern in the mass spectrum, coupled with the correct molecular weight and a ¹H NMR spectrum consistent with a cyclized product, provides very strong evidence for the proposed structure.
However, when structural ambiguity persists, or for the definitive characterization of a novel compound intended for drug development or publication in a high-impact journal, single-crystal X-ray crystallography is the required and authoritative method. It eliminates all doubt and provides the highest level of structural validation.
By judiciously applying these comparative methodologies, researchers can confidently and accurately determine the structures of their reaction products, ensuring the integrity and success of their scientific endeavors.
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A Comparative Guide to the Reaction Kinetics of Bromonitrophenyl Isomers
For researchers, medicinal chemists, and professionals in process development, understanding the intricate dance of electrons and steric forces in isomers is paramount for predicting reaction outcomes and optimizing synthetic routes. This guide provides a deep dive into the comparative reaction kinetics of the three structural isomers of bromonitrobenzene: ortho-(2-), meta-(3-), and para-(4)-bromonitrobenzene. We will dissect the underlying electronic and steric factors that govern their reactivity, present methodologies for their kinetic analysis, and offer a framework for predicting their behavior in key chemical transformations.
Introduction: The Subtle Dance of Substituents
The bromonitrophenyl isomers are archetypal examples of how the mere positional change of two substituents on a benzene ring can profoundly influence chemical reactivity. The interplay between the electron-withdrawing nitro group (-NO₂) and the inductively withdrawing but resonance-donating bromo group (-Br) creates distinct electronic environments at the carbon-bromine bond and the nitro group. This guide will primarily focus on two key reaction types where these differences are starkly manifested: Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group.
Understanding these kinetic differences is not merely an academic exercise. In drug development, the selective functionalization of an aromatic ring is a cornerstone of molecular design. In process chemistry, choosing the right isomer can be the difference between a high-yield, selective reaction and a complex mixture requiring costly purification. This guide aims to provide the foundational knowledge to make these informed decisions.
Theoretical Underpinnings of Reactivity
The differential reactivity of the bromonitrophenyl isomers is primarily dictated by the electronic effects of the nitro group, which is a potent electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-R or -M).
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry, proceeding via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanion known as a Meisenheimer complex.[1]
The ability of the nitro group to stabilize this negatively charged intermediate is the key to understanding the kinetic differences between the isomers.
-
para-Bromonitrobenzene: When the nitro group is in the para position relative to the bromine, the negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance. This extensive delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy and accelerating the reaction rate.[2]
-
ortho-Bromonitrobenzene: Similar to the para isomer, an ortho nitro group can also stabilize the Meisenheimer complex via resonance. However, the close proximity of the nitro group to the reaction center can introduce steric hindrance, potentially impeding the approach of the nucleophile. For many nucleophiles, the electronic stabilization outweighs the steric hindrance, leading to high reactivity, sometimes comparable to the para isomer.[3]
-
meta-Bromonitrobenzene: When the nitro group is in the meta position, the negative charge of the intermediate cannot be directly delocalized onto the nitro group through resonance.[2][4] While the strong inductive effect of the nitro group still provides some stabilization, it is significantly less effective than the resonance stabilization afforded by the ortho and para positions. Consequently, meta-bromonitrobenzene is substantially less reactive in SNAr reactions.
The expected order of reactivity for SNAr reactions is therefore:
para > ortho >> meta
This qualitative trend is a foundational principle in physical organic chemistry and serves as a powerful predictive tool.
dot
Caption: SNAr mechanism for bromonitrophenyl isomers.
Reduction of the Nitro Group
The reduction of an aromatic nitro group to an amine is a fundamental transformation, often carried out via catalytic hydrogenation or with reducing metals in acidic media. The kinetics of this reaction are influenced by the electronic environment of the nitro group.
Electron-donating groups on the aromatic ring can increase the electron density on the nitro group, making it less electrophilic and potentially slowing down the reduction. Conversely, electron-withdrawing groups can facilitate reduction. However, the effect is often more nuanced and can be influenced by the specific reductant and reaction conditions.
For the bromonitrophenyl isomers, the bromine atom acts as an inductively electron-withdrawing group, which would be expected to slightly accelerate the reduction compared to nitrobenzene itself. The differences between the isomers are likely to be less pronounced than in SNAr reactions but can still be significant. The relative positions of the bromo and nitro groups will influence the overall electron density on the nitro group and its accessibility to the catalyst surface or reducing agent.
Experimental Design for Kinetic Analysis
A robust comparative kinetic study requires a well-designed experimental protocol that allows for the reliable measurement of reaction rates under controlled conditions. UV-Vis spectrophotometry is often an excellent choice for such studies, provided there is a significant change in the absorbance spectrum as the reaction progresses.
General Protocol for SNAr Kinetic Analysis
This protocol is designed to be adaptable for studying the reaction of bromonitrophenyl isomers with a nucleophile (e.g., methoxide).
Materials and Equipment:
-
ortho-, meta-, and para-bromonitrobenzene
-
Sodium methoxide solution in methanol (or other nucleophile/solvent system)
-
Anhydrous solvent (e.g., methanol)
-
Thermostatted UV-Vis spectrophotometer with quartz cuvettes
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of each bromonitrophenyl isomer and the nucleophile in the chosen solvent.
-
Temperature Equilibration: Allow the stock solutions and the spectrophotometer's cuvette holder to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
Reaction Initiation: In a quartz cuvette, pipette a known volume of the isomer solution and dilute with the solvent. Place the cuvette in the spectrophotometer and record the initial absorbance spectrum (this will serve as the t=0 reading).
-
Data Acquisition: To initiate the reaction, rapidly add a known volume of the nucleophile stock solution to the cuvette, mix quickly, and immediately begin recording absorbance changes at a fixed wavelength (typically the λmax of the product) over time.
-
Data Analysis: The reaction is typically run under pseudo-first-order conditions (i.e., with a large excess of the nucleophile). The observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay equation. The second-order rate constant (k₂) can then be calculated by dividing kobs by the concentration of the nucleophile.
dot
Caption: Experimental workflow for kinetic analysis.
Comparative Kinetic Data
Table 1: Comparative Reactivity of Bromonitrophenyl Isomers
| Isomer | SNAr Reactivity (Relative Rate) | Key Stabilizing Factor for SNAr Intermediate | Reduction Reactivity (Relative Rate) |
| para-Bromonitrobenzene | Very High (e.g., >1000) | Strong -R effect of NO₂ group | Moderate |
| ortho-Bromonitrobenzene | High (e.g., ~100-500) | Strong -R effect of NO₂ group (potential steric hindrance) | Moderate |
| meta-Bromonitrobenzene | Very Low (e.g., 1) | Weak -I effect of NO₂ group | Moderate |
Causality behind the Data:
-
SNAr: The dramatic difference in reactivity for SNAr is a direct consequence of the ability of the ortho and para isomers to delocalize the incoming negative charge onto the nitro group via resonance, a pathway unavailable to the meta isomer.[2][3] This leads to a significantly more stable transition state and a much faster reaction.
-
Reduction: The reduction of the nitro group is less sensitive to the isomer position. While electronic effects play a role, the differences in activation energy are not as pronounced as in SNAr. One study on the reduction of p-bromonitrobenzene indicates its susceptibility to hydrogenation, but a direct comparison with the other isomers is lacking.[5]
Conclusion and Future Directions
The positional isomerism of bromonitrobenzene provides a classic yet powerful illustration of structure-reactivity relationships. For nucleophilic aromatic substitution, the kinetic landscape is dominated by the resonance stabilization of the Meisenheimer complex, leading to a reactivity order of para > ortho >> meta. For the reduction of the nitro group, the kinetic differences are more subtle and warrant further systematic investigation.
This guide provides a robust framework for understanding and predicting the kinetic behavior of these isomers. For professionals in drug discovery and process development, these principles are invaluable for designing synthetic strategies and rationally tuning the reactivity of aromatic scaffolds. Future experimental work should focus on generating a comprehensive dataset of rate constants and activation parameters for a variety of reactions and nucleophiles to provide a more quantitative foundation for these fundamental principles.
References
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Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018). Chemistry Stack Exchange. Available at: [Link]
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In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p... (2020). Chemistry Stack Exchange. Available at: [Link]
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8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts. Available at: [Link]
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Kinetics and mechanism of the hydrogenation of m-dinitrobenzene to m-phenylenediamine. (2011). ResearchGate. Available at: [Link]
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Kinetic study of the electroreduction of nitrobenzene. (1990). Semantic Scholar. Available at: [Link]
- p-chloronitrobenzene undergoes nucleophilic substitution faster than chlorobenzene. Give reason.... (2023). YouTube.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
